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  • Product: 2-Ethyl-5-methylmorpholine
  • CAS: 858453-47-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-5-methylmorpholine Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the isomeric forms of 2-Ethyl-5-methylmorpholine. As a class of substituted morpholines, these com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomeric forms of 2-Ethyl-5-methylmorpholine. As a class of substituted morpholines, these compounds hold significance as versatile intermediates in organic synthesis and are of interest to researchers in medicinal chemistry and drug development. This document will delve into the nuances of their nomenclature, chemical and physical properties, synthesis, applications, and analytical methodologies, with a focus on providing actionable insights for laboratory and development settings.

Navigating the Isomeric Landscape of Ethyl-Methylmorpholines

The name "2-Ethyl-5-methylmorpholine" can be ambiguous. It is crucial to specify the exact substitution pattern on the morpholine ring to ensure clarity and reproducibility in research and manufacturing. The primary isomers of interest are:

  • 5-Ethyl-2-methylmorpholine

  • 3-Ethyl-5-methylmorpholine

  • 2-Ethyl-2-methylmorpholine

Each isomer possesses a unique Chemical Abstracts Service (CAS) number, which is the universally accepted identifier for a specific chemical substance.

Core Chemical and Physical Properties

All isomers of 2-Ethyl-5-methylmorpholine share the same molecular formula and, consequently, the same molecular weight. However, their structural differences lead to variations in their physical properties.

Table 1: Core Identifiers and Properties of 2-Ethyl-5-methylmorpholine Isomers

Property5-Ethyl-2-methylmorpholine3-Ethyl-5-methylmorpholine2-Ethyl-2-methylmorpholine
CAS Number 743444-85-1[1]38711-87-4[2]1240527-64-3[3]
Molecular Formula C₇H₁₅NO[1]C₇H₁₅NO[2]C₇H₁₅NO
Molecular Weight 129.20 g/mol [2]129.20 g/mol [2]129.20 g/mol
IUPAC Name 5-ethyl-2-methylmorpholine3-ethyl-5-methylmorpholine2-ethyl-2-methylmorpholine

Synthesis Strategies for Substituted Morpholines

The synthesis of substituted morpholines like the 2-Ethyl-5-methylmorpholine isomers generally involves the formation of the heterocyclic ring through cyclization reactions. The specific precursors and reaction conditions will dictate the final substitution pattern. While specific synthesis routes for each isomer are not extensively published, general and established methods for morpholine synthesis can be adapted.

A prevalent strategy involves the cyclization of vicinal amino alcohols.[4] The general approach is outlined below:

cluster_0 General Synthesis of Substituted Morpholines Precursors Substituted Amino Alcohol Product Substituted Morpholine Precursors->Product Reaction Cyclization Cyclization Agent (e.g., dihaloethane, epoxide) Cyclization->Product Facilitates

Caption: General synthetic workflow for substituted morpholines.

For the synthesis of a specific isomer like 5-Ethyl-2-methylmorpholine , a plausible route would involve the reaction of an appropriately substituted amino alcohol with a cyclizing agent. The choice of starting materials is critical to achieving the desired substitution pattern.

Experimental Protocol: Illustrative Synthesis of a Substituted Morpholine

This protocol is a generalized representation and would require optimization for the specific target isomer.

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen substituted amino alcohol in a suitable aprotic solvent (e.g., THF, DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., NaH, K₂CO₃) to the solution to deprotonate the hydroxyl and amino groups, facilitating nucleophilic attack.

  • Addition of Cyclizing Agent: Slowly add the cyclizing agent (e.g., a dihaloalkane or an epoxide) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Applications in Research and Development

Substituted morpholines are valuable scaffolds in medicinal chemistry and serve as versatile building blocks in organic synthesis.[4][5]

  • Pharmaceutical Research: The morpholine ring is a common motif in many biologically active compounds and approved drugs. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. 2-Ethyl-5-methylmorpholine isomers can serve as key intermediates in the synthesis of novel drug candidates.

  • Organic Synthesis: As chiral amines, they can be used as catalysts or chiral auxiliaries in asymmetric synthesis. Their structural rigidity and defined substitution patterns make them attractive for inducing stereoselectivity in chemical reactions.

Start 2-Ethyl-5-methylmorpholine Isomers App1 Pharmaceutical Intermediates Start->App1 Building Blocks App2 Agrochemical Synthesis Start->App2 Precursors App3 Catalysis and Asymmetric Synthesis Start->App3 Chiral Ligands/ Auxiliaries App4 Material Science Start->App4 Monomers for Functional Polymers

Caption: Potential application areas for 2-Ethyl-5-methylmorpholine isomers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for each 2-Ethyl-5-methylmorpholine isomer may not be widely available, general safety precautions for morpholine derivatives should be strictly followed. These compounds are expected to be flammable liquids and may be harmful if swallowed, causing skin and eye irritation or burns.[6][7]

General Handling Precautions:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Methodologies

The analysis and quantification of 2-Ethyl-5-methylmorpholine isomers can be achieved using standard chromatographic techniques.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for separating and identifying these volatile compounds.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives or when derivatization is performed to enhance detection.[9][10]

Table 2: Common Analytical Techniques for Morpholine Derivatives

TechniqueDetectorTypical ApplicationReference
Gas Chromatography (GC)Flame Ionization (FID), Mass Spectrometry (MS)Purity assessment, reaction monitoring, quantitative analysis[8][11]
High-Performance Liquid Chromatography (HPLC)UV, Refractive Index (RI), Mass Spectrometry (MS)Quantification in complex matrices, analysis of non-volatile derivatives[9][10]

Protocol: GC-MS Analysis of 2-Ethyl-5-methylmorpholine

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers and any impurities. The oven temperature program should be optimized to achieve good resolution.

  • Mass Spectrometric Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected.

  • Data Analysis: The retention time provides qualitative identification (when compared to a standard), and the mass spectrum gives structural information for confirmation. The peak area can be used for quantification.

Conclusion

The 2-Ethyl-5-methylmorpholine isomers represent a class of substituted morpholines with significant potential in synthetic and medicinal chemistry. A clear understanding of their specific isomeric forms, properties, and handling requirements is paramount for their effective and safe utilization in a research and development setting. This guide provides a foundational understanding to support further investigation and application of these versatile chemical entities.

References

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Liquid phase method for morpholine. (2023, November 30). Shenyang East Chemical Science-Tech Co., Ltd. Retrieved March 26, 2026, from [Link]

  • Wong, J. W., Zhang, K., & Hengel, M. J. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Li, H., Wang, J., Li, X., & Li, X. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8457941. [Link]

  • Morpholine - Analytical Method. (n.d.). Assay Technology. Retrieved March 26, 2026, from [Link]

  • N-Methylmorpholine Safety Data Sheet. (n.d.). Example Safety Data Sheet Source.
  • 3-Ethyl-5-methylmorpholine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 3-ethyl-3,5,5-trimethyl-2-morpholinone. (n.d.). Chemical Synthesis Database. Retrieved March 26, 2026, from [Link]

  • 2-ethyl-2-methylmorpholine. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). The Journal of Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved March 26, 2026, from [Link]

  • 5-ethyl-2-methylmorpholine (C7H15NO). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. (2025, May 26). Hainan Sincere Industries. Retrieved March 26, 2026, from [Link]

  • Synthesis process of N-methylmorpholine. (n.d.). Google Patents.
  • 5-Ethyl-2-methylquinoline. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine. (2018, February 19). SIELC Technologies. Retrieved March 26, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

The Stereochemical Architecture of 2-Ethyl-5-methylmorpholine: A Technical Guide for Drug Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-Ethyl-5-methylmorpholine (CAS: 858453-47-1) Executive Summary Substituted morpholines are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-Ethyl-5-methylmorpholine (CAS: 858453-47-1)

Executive Summary

Substituted morpholines are privileged scaffolds in medicinal chemistry, prized for their favorable physicochemical properties, metabolic stability, and ability to modulate pharmacokinetic profiles (ADME). Among these, 2-ethyl-5-methylmorpholine represents a highly versatile, yet stereochemically complex, chiral building block. Because the spatial orientation of the ethyl and methyl vectors directly dictates binding affinity and target selectivity in biological systems, mastering the stereoisomerism of this compound is critical.

This whitepaper provides an in-depth analysis of the stereochemical landscape of 2-ethyl-5-methylmorpholine, detailing the thermodynamic causality behind its conformations, and outlines a self-validating, step-by-step protocol for its stereoselective synthesis.

Stereochemical Landscape and Thermodynamic Causality

The morpholine ring is a six-membered heterocycle that predominantly adopts a chair conformation. In 2-ethyl-5-methylmorpholine, the chiral centers are located at C2 (adjacent to the oxygen atom) and C5 (adjacent to the nitrogen atom).

Because there are two distinct chiral centers, the molecule exists as four distinct stereoisomers ( 2n=4 ):

  • (2R, 5R)

  • (2S, 5S)

  • (2R, 5S)

  • (2S, 5R)

The 1,4-Relationship and Conformational Stability

To understand the causality behind the stability of these isomers, one must map the morpholine numbering (O1-C2-C3-N4-C5-C6) to a standard cyclohexane model. The C2 and C5 positions are separated by two atoms on either side, placing them in a 1,4-relationship .

In a chair conformation, a 1,4-disubstituted system minimizes 1,3-diaxial steric clashes when bulky substituents occupy equatorial positions.

  • Trans-Isomers[(2R, 5R) and (2S, 5S)]: These isomers allow both the C2-ethyl and C5-methyl groups to simultaneously occupy equatorial positions (e,e) . This represents the global thermodynamic minimum for the system.

  • Cis-Isomers [(2R, 5S) and (2S, 5R)]: These isomers force one substituent into an axial position and the other into an equatorial position (a,e) , resulting in higher ground-state energy due to 1,3-diaxial interactions with the ring protons.

G Root 2-Ethyl-5-methylmorpholine (CAS: 858453-47-1) Cis Cis-Isomers (a,e conformation) Higher Energy Root->Cis Trans Trans-Isomers (e,e conformation) Thermodynamically Stable Root->Trans RS (2R, 5S)-Isomer Cis->RS SR (2S, 5R)-Isomer Cis->SR RR (2R, 5R)-Isomer Trans->RR SS (2S, 5S)-Isomer Trans->SS

Fig 1: Stereochemical classification and thermodynamic hierarchy of 2-ethyl-5-methylmorpholine.

Asymmetric Synthesis: A Self-Validating System

Traditional reductive amination of diketones or standard cyclization of achiral diols yields intractable diastereomeric mixtures of morpholines. To achieve absolute stereocontrol, we must utilize a synthetic logic where the stereocenters are pre-installed and strictly preserved during ring closure[1][2].

The most robust method for synthesizing the trans-isomers relies on the regioselective opening of an enantiopure terminal epoxide by an enantiopure amino alcohol, followed by selective activation and intramolecular etherification[2].

Mechanistic Causality of Stereoretention

Why is this protocol self-validating?

  • (R)-1-Butene oxide provides the C2 stereocenter. Nucleophilic attack by the amine occurs exclusively at the less hindered, achiral terminal carbon (C1) of the epoxide. The C2 stereocenter is never broken; its configuration is 100% retained.

  • (R)-2-Aminopropan-1-ol (D-Alaninol) provides the C5 stereocenter.

  • During cyclization, the primary hydroxyl group of the alaninol moiety is selectively tosylated. The secondary alkoxide (from the epoxide) attacks this primary carbon via an SN​2 mechanism. Because the electrophilic carbon is primary and achiral, no inversion of configuration occurs at either chiral center . The (R) + (R) starting materials mathematically guarantee a (2R, 5R) product.

G A (R)-1-Butene Oxide + (R)-Alaninol B Regioselective Ring Opening A->B C Amino Diol Intermediate B->C D N-Boc Protection C->D E Selective Primary OH Tosylation D->E F Intramolecular Etherification E->F G (2R,5R)-2-Ethyl-5- methylmorpholine F->G

Fig 2: Self-validating synthetic workflow for trans-2,5-disubstituted morpholines.

Experimental Protocol: Synthesis of (2R,5R)-2-Ethyl-5-methylmorpholine

This step-by-step methodology is adapted from the validated protocols for trans-2,5-disubstituted morpholines[2].

Step 1: Epoxide Opening (Amino Diol Formation)

  • Charge a flame-dried round-bottom flask with (R)-2-aminopropan-1-ol (1.0 equiv) and anhydrous isopropanol (0.5 M).

  • Add (R)-1-butene oxide (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Concentrate under reduced pressure to yield the crude amino diol. Causality note: Isopropanol is chosen to prevent competitive solvolysis of the epoxide while maintaining solubility.

Step 2: N-Protection

  • Dissolve the crude amino diol in dichloromethane (DCM) (0.3 M).

  • Add triethylamine (1.5 equiv) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) portion-wise. Stir for 4 hours at room temperature.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 3: Selective Activation and Cyclization

  • Dissolve the N-Boc amino diol in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add pyridine (2.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.05 equiv). Causality note: The slight excess of TsCl and low temperature ensure chemoselective activation of the less sterically hindered primary alcohol over the secondary alcohol.

  • Stir for 12 hours at 4 °C. Wash with 1M HCl, extract, and concentrate to yield the monotosylate.

  • Dissolve the monotosylate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). The secondary alkoxide forms and rapidly displaces the tosylate.

  • Stir for 2 hours, quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate N-Boc-(2R,5R)-2-ethyl-5-methylmorpholine.

Step 4: Deprotection

  • Treat the N-Boc intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours.

  • Basify with 2M NaOH and extract with DCM to yield the free base (2R,5R)-2-ethyl-5-methylmorpholine.

Analytical Validation Data

To verify the stereochemical outcome of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) are required. The 1,4-relationship dictates specific coupling constants ( J -values) that serve as definitive proof of the cis or trans configuration.

Quantitative Data Summary
Analytical ParameterTrans-Isomer (e,e)Cis-Isomer (a,e)Diagnostic Rationale
1 H NMR: C2 Proton ( Hax​ ) δ 3.10 ppm (m) δ 3.45 ppm (m)Axial protons in (e,e) are shielded relative to equatorial protons.
1 H NMR: C2-H Coupling ( J ) Jax−ax​≈10.5 Hz Jax−eq​≈2.5 Hz Jeq−ax​≈3.0 Hz Jeq−eq​≈2.0 HzLarge Jax−ax​ (>10 Hz) proves the C2 proton is axial, meaning the C2-ethyl group is equatorial.
1 H NMR: C5 Proton ( Hax​ ) δ 2.85 ppm (m) δ 3.20 ppm (m)Similar shielding effect for the C5 axial proton.
1 H NMR: C5-H Coupling ( J ) Jax−ax​≈10.2 Hz Jax−eq​≈3.0 Hz Jeq−ax​≈3.5 Hz Jeq−eq​≈2.5 HzLarge Jax−ax​ proves the C5 proton is axial, meaning the C5-methyl group is equatorial.
Chiral HPLC Retention Time Method Dependent (Baseline separation from (S,S))Method DependentEnantiomeric excess (ee) > 99% confirms the fidelity of the chiral pool starting materials.
Thermodynamic Stability Global Minimum ( ΔG=0 ) +1.8 to +2.5 kcal/molTrans is favored due to the absence of 1,3-diaxial interactions.

Implications in Drug Design

The integration of 2-ethyl-5-methylmorpholine into an Active Pharmaceutical Ingredient (API) introduces a highly specific vector map.

  • Target Affinity: The spatial projection of the ethyl group can occupy hydrophobic pockets in kinase domains or GPCR binding sites. A mismatch in stereochemistry (e.g., using the cis instead of trans isomer) alters the trajectory of this vector by approximately 109 degrees, completely abrogating binding affinity.

  • Metabolic Shielding: The methyl group at C5 provides steric hindrance adjacent to the basic nitrogen. This reduces the rate of N-oxidation and N-dealkylation by Cytochrome P450 enzymes (e.g., CYP3A4), significantly extending the biological half-life of the drug candidate.

By utilizing the self-validating synthetic protocols outlined above, drug development professionals can ensure absolute stereochemical fidelity, thereby de-risking preclinical optimization phases.

References

  • Title: Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL: [Link]

Sources

Foundational

2-Ethyl-5-methylmorpholine (CAS 858453-47-1): Comprehensive Safety, Handling, and Physicochemical Profiling

Executive Summary As a Senior Application Scientist, I approach the handling of novel or sparsely documented chemical entities not merely as a compliance exercise, but as an exercise in predictive chemistry. 2-Ethyl-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of novel or sparsely documented chemical entities not merely as a compliance exercise, but as an exercise in predictive chemistry. 2-Ethyl-5-methylmorpholine (CAS 858453-47-1) is a dialkyl-substituted morpholine derivative[1]. Morpholine rings are privileged scaffolds in drug discovery, frequently utilized to modulate basicity, improve aqueous solubility, and optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the specific alkyl substitutions on this ring fundamentally alter its lipophilicity, vapor pressure, and dermal penetration kinetics compared to the parent morpholine, necessitating highly specific handling protocols[1],[2].

Physicochemical Profiling & Structural Causality

To establish a self-validating handling protocol, we must first understand the molecule. The presence of the ethyl and methyl groups at the 2- and 5-positions introduces steric hindrance around the ether oxygen and the secondary amine, while simultaneously increasing the overall lipophilicity (LogP) of the molecule.

Table 1: Physicochemical Properties of 2-Ethyl-5-methylmorpholine

PropertyValueCausality / Impact on Handling
CAS Number 858453-47-1Unique identifier for regulatory tracking[2].
Molecular Formula C7H15NOIndicates a highly aliphatic, volatile structure[1].
Molecular Weight 129.20 g/mol Low molecular weight contributes to higher vapor pressure[1],[2].
IUPAC Name 2-ethyl-5-methylmorpholineDefines the exact regiochemistry of the substitutions[2].
SMILES CCC1CNC(CO1)CUseful for computational toxicology and structural modeling[2].
Appearance Liquid (Room Temp)Requires stringent spill containment and vapor control[2].

Hazard Assessment (GHS) & Mechanistic Toxicology

Specific in vivo toxicological Safety Data Sheets (SDS) for 858453-47-1 are currently limited in public databases[2]. Therefore, scientific integrity dictates that we apply a stringent, extrapolated hazard baseline derived from the parent compound, morpholine (CAS 110-91-8)[3],[4]. Morpholines are inherently hazardous due to their basicity and their ability to act as both hydrogen bond donors and acceptors.

  • Corrosivity (Skin Corr. 1B / Eye Dam. 1): The secondary amine nitrogen is nucleophilic and basic. Upon contact with physiological moisture (sweat, tears), it generates hydroxide ions, leading to rapid saponification of lipid bilayers in the skin and eyes[3]. The increased lipophilicity from the ethyl and methyl groups may accelerate dermal penetration compared to unsubstituted morpholine, making rapid decontamination critical.

  • Acute Toxicity (Acute Tox. 3/4 - Oral, Dermal, Inhalation): Morpholine derivatives are readily absorbed through the skin and respiratory tract[4]. Systemic toxicity often targets the liver and kidneys, necessitating strict inhalation controls.

  • Flammability (Flam. Liq. 3): As a low-molecular-weight organic liquid, it poses a significant fire risk. Vapors are heavier than air and can travel to ignition sources, forming explosive mixtures[3],[5].

Standard Operating Procedures (SOP): Handling & Storage

A self-validating protocol ensures that a failure in one step is mitigated by the next. Do not merely follow these steps; understand that they are designed to break the chain of exposure.

Step-by-Step Handling Methodology:
  • Engineering Controls (Primary Defense): All manipulations of 2-ethyl-5-methylmorpholine must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This mitigates the inhalation hazard of the volatile free base[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves often offer insufficient breakthrough times for substituted morpholines. Butyl rubber or laminate (e.g., Silver Shield) gloves are required for direct handling.

    • Eye Protection: Tight-fitting chemical splash goggles paired with an 8-inch face shield.

    • Body: Flame-resistant (FR) lab coat and chemical-resistant apron.

  • Storage Conditions: Store in a cool, dry, well-ventilated flammables cabinet[3]. Keep isolated from strong oxidizing agents and acids, as the amine group will undergo highly exothermic acid-base reactions[4]. Ensure the container is tightly sealed to prevent oxidative degradation of the amine.

Emergency Response & Mitigation Workflow

In the event of an exposure or spill, the response must be immediate and mechanistic. Water is the primary decontamination agent because it rapidly dilutes the basicity of the amine, but prolonged flushing (>15 minutes) is required due to the lipophilic alkyl groups resisting aqueous washout[3].

Step-by-Step Spill Remediation Protocol:
  • Evacuate & Isolate: Immediately clear the area of personnel and eliminate all ignition sources[4].

  • Vapor Suppression: Increase fume hood exhaust or room ventilation to clear heavier-than-air vapors[5].

  • Containment: Use inert, non-combustible absorbent materials (e.g., dry sand, diatomaceous earth). Do not use combustible absorbents like sawdust, as the basic amine can trigger exothermic reactions[3].

  • Neutralization: Carefully neutralize the absorbed residue with a dilute, weak acid (e.g., 5% acetic acid) before final cleanup, verifying the pH is neutral before disposal.

  • Disposal: Seal in a RCRA-compliant hazardous waste container, labeled as "Corrosive/Flammable Organic Waste" and dispose of via a licensed contractor[6].

Mechanistic Workflow Diagram

G Exposure Chemical Exposure (2-Ethyl-5-methylmorpholine) Dermal Dermal Contact (Corrosive / Toxic) Exposure->Dermal Inhalation Inhalation (Vapor Toxicity) Exposure->Inhalation Spill Environmental Spill (Flammable) Exposure->Spill Decon Immediate Decontamination (Water/Shower >15 mins) Dermal->Decon Ventilation Evacuate & Ventilate (Fume Hood / SCBA) Inhalation->Ventilation Containment Spill Containment (Inert Absorbent) Spill->Containment Medical Medical Evaluation (Monitor for 24h) Decon->Medical Ventilation->Medical Disposal Hazardous Waste Disposal (EPA Compliant) Containment->Disposal

Exposure response and mitigation logic for morpholine derivatives.

References

  • BLD Pharm. "858453-47-1 | 2-Ethyl-5-methylmorpholine". 1

  • American Elements. "CAS 858453-47-1 | 2-ethyl-5-methylmorpholine". 2

  • Redox. "Safety Data Sheet Morpholine Revision 5". 3

  • Penta Chemicals. "Morpholine - SAFETY DATA SHEET". 4

  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine". 6

  • Astech Ireland. "Safety Data Sheet: Morpholine". 5

  • Nexchem Ltd. "SAFETY DATA SHEET - Morpholine". Link

Sources

Protocols & Analytical Methods

Method

Application Note: Direct GC-MS Quantification of 2-Ethyl-5-methylmorpholine Using Base-Deactivated Stationary Phases

Introduction & Chemical Profiling 2-Ethyl-5-methylmorpholine is a volatile, nitrogen-containing heterocyclic compound frequently utilized as a specialized solvent, catalyst, and intermediate in pharmaceutical synthesis[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Ethyl-5-methylmorpholine is a volatile, nitrogen-containing heterocyclic compound frequently utilized as a specialized solvent, catalyst, and intermediate in pharmaceutical synthesis[1]. As a low-molecular-weight secondary amine, it presents significant analytical challenges in gas chromatography (GC) due to its high basicity and polarity.

To ensure robust detection without the need for complex derivatization, this protocol outlines a direct-injection GC-MS methodology optimized for inertness and high-throughput quantification.

Table 1: Physicochemical Profile of the Target Analyte

ParameterSpecification
IUPAC Name 2-Ethyl-5-methylmorpholine
CAS Number 858453-47-1
Molecular Formula C₇H₁₅NO
Molecular Weight 129.2 g/mol
Chemical Class Secondary Amine / Substituted Morpholine

Experimental Design & Rationale (E-E-A-T)

As a Senior Application Scientist, designing a reliable assay for aliphatic amines requires addressing the root causes of signal degradation rather than merely adjusting instrument parameters. This protocol is built on two foundational pillars of causality:

The Free-Base Imperative (Sample Preparation)

Morpholine derivatives typically exhibit a pKa of approximately 8.3. According to the Henderson-Hasselbalch equation, an analyte must be in an environment at least two pH units above its pKa to be >99% un-ionized. If extracted at a neutral pH, the protonated morpholinium ion will remain in the aqueous phase, destroying recovery rates[2]. Therefore, our protocol mandates an aggressive alkaline extraction (pH > 11) using 0.1 M NaOH to force the compound into its neutral, free-base state, allowing seamless partitioning into dichloromethane (DCM).

Overcoming Silanol Activity (Column Chemistry)

The secondary amine group (-NH-) in 2-Ethyl-5-methylmorpholine is a strong hydrogen bond donor and acceptor. When analyzed on standard 5% diphenyl/95% dimethyl polysiloxane columns, the amine interacts forcefully with residual surface silanols (-Si-OH) on the fused silica tubing[3]. This interaction manifests as severe peak tailing, unpredictable retention time shifts, and complete analyte adsorption at trace levels[4].

To circumvent this, this method avoids derivatization (such as nitrosation[5]) by utilizing a chemically base-deactivated column and a base-deactivated inlet liner . By masking the active acidic sites on the silica surface, we create a highly inert sample pathway that guarantees symmetrical peak shapes and maximum sensitivity.

Visualized Analytical Workflows

Workflow A Sample Preparation B Alkaline Extraction A->B C Organic Phase Recovery B->C D GC Separation (Base-Deactivated) C->D E EI-MS Detection D->E

Fig 1: End-to-end GC-MS analytical workflow for 2-Ethyl-5-methylmorpholine detection.

Fragmentation M 2-Ethyl-5-methylmorpholine [M]+• m/z 129 F1 [M - CH3]+ m/z 114 M->F1 -CH3• F2 [M - C2H5]+ m/z 100 M->F2 -C2H5• F3 Ring Cleavage m/z 86 M->F3 -C2H5N F4 Ring Cleavage m/z 56 F2->F4 -C2H4O

Fig 2: Proposed Electron Impact (EI) MS fragmentation pathway for 2-Ethyl-5-methylmorpholine.

Detailed Experimental Protocol

Step-by-Step Sample Preparation
  • Alkalization : Transfer 1.0 mL of the aqueous sample (or homogenized matrix) into a 15 mL glass centrifuge tube. Add 1.0 mL of 0.1 M NaOH to raise the pH > 11. Vortex briefly.

  • Extraction : Add 2.0 mL of LC-MS grade Dichloromethane (DCM) to the tube.

  • Partitioning : Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases. Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Recovery : Using a glass Pasteur pipette, carefully penetrate the upper aqueous layer and collect the lower organic (DCM) layer.

  • Filtration : Pass the organic phase through a 0.22 µm PTFE syringe filter directly into an amber GC autosampler vial equipped with a glass insert.

Self-Validating System Suitability

To ensure the integrity of the inert flow path, the system must self-validate before analyzing unknown samples.

  • Action : Inject a 10 µg/mL standard of 2-Ethyl-5-methylmorpholine.

  • Measurement : Calculate the USP Tailing Factor ( Tf​ ) at 5% of the peak height.

  • Causality & Acceptance : Tf​ must be < 1.5 . If Tf​≥1.5 , it is a definitive diagnostic indicator that active silanol sites have formed (e.g., due to liner wool degradation or oxygen-induced column damage)[4]. The system must be halted, and the inlet liner replaced before proceeding.

Instrument Parameters

Table 2: Gas Chromatography (GC) Parameters

ParameterOptimized Setting
Analytical Column Base-Deactivated Volatile Amine Column (e.g., CP-Volamine or Rtx-Volatile Amine), 30 m × 0.32 mm ID × 5.0 µm
Inlet Liner Base-deactivated single taper with deactivated quartz wool
Injection Volume 1.0 µL
Injection Mode Split (Ratio 10:1)
Inlet Temperature 250 °C
Carrier Gas Ultra-High Purity Helium (Constant flow, 1.5 mL/min)
Oven Temperature Program 60 °C (hold 2 min) Ramp 15 °C/min to 200 °C (hold 3 min)

Table 3: Mass Spectrometry (MS) Parameters

ParameterOptimized Setting
Ionization Mode Electron Impact (EI), 70 eV
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Solvent Delay 3.5 minutes
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 114 (Loss of methyl radical)
Qualifier Ions m/z 100, m/z 129 (Molecular Ion), m/z 86

Sources

Application

Application Note: Catalytic and Synthetic Utility of 2-Ethyl-5-methylmorpholine in Polymer Science

Audience: Researchers, Polymer Scientists, and Formulation Engineers Focus Areas: Polyurethane Catalysis, Epoxy Curing, and Polymer-Supported Metal Scavengers Executive Summary2-Ethyl-5-methylmorpholine (CAS: 858453-47-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Polymer Scientists, and Formulation Engineers Focus Areas: Polyurethane Catalysis, Epoxy Curing, and Polymer-Supported Metal Scavengers

Executive Summary2-Ethyl-5-methylmorpholine (CAS: 858453-47-1)[1] is a highly specialized, sterically hindered secondary amine. While simpler morpholine derivatives like N-methylmorpholine (NMM) are ubiquitous as tertiary amine catalysts in polyurethane (PU) foaming[2], the unique steric topology of the 2-ethyl and 5-methyl substitutions on this heterocycle offers unprecedented control over reaction kinetics. As a Senior Application Scientist, I have found that leveraging this compound as a building block allows for the design of delayed-action catalysts and highly lipophilic polymer-supported heavy metal scavengers.

This guide details the mechanistic causality behind its performance and provides self-validating protocols for its implementation in polymer science.

Mechanistic Causality in Polymer Catalysis

In polyurethane formulation, tertiary amines are required to catalyze two competing pathways simultaneously:

  • The Gelling Reaction: Isocyanate + Polyol → Urethane Linkage.

  • The Blowing Reaction: Isocyanate + Water → Urea + CO₂.

Traditional catalysts like NMM provide balanced catalysis but often initiate the reaction too quickly[1]. A short "cream time" (the time before the mixture begins to expand) is detrimental when filling large, complex molds, leading to shear defects and incomplete flow.

The Steric Advantage: By utilizing 2-Ethyl-5-methylmorpholine as a synthetic precursor, researchers can generate N-alkylated tertiary amines where the 5-methyl group sits directly adjacent to the basic nitrogen atom. This specific steric bulk partially shields the nitrogen's lone pair. Consequently, the activation energy required for the nucleophilic attack on the isocyanate carbon is increased. This causality results in a delayed catalytic onset (extending the pour life) while maintaining a robust back-end cure once the exothermic heat of the reaction overcomes the initial steric barrier.

G Cat Sterically Hindered Catalyst (N-Alkyl-2-Ethyl-5-methylmorpholine) Iso Polyisocyanate (-NCO) Cat->Iso Delayed Nucleophilic Activation (Due to 5-Methyl Steric Shielding) Gelling Gelling Reaction (Urethane Linkage) Iso->Gelling + Polyol Blowing Blowing Reaction (Urea + CO2) Iso->Blowing + Water Polyol Polyol (-OH) Water Water (H2O) PU High-Quality Polyurethane Foam (Optimized Mold Flow) Gelling->PU Polymer Chain Extension Blowing->PU Foam Expansion

Mechanistic pathway of sterically hindered amine catalysis in polyurethane foam synthesis.

Application in Environmental Polymer Science: Metal Scavengers

Beyond PU catalysis, 2-Ethyl-5-methylmorpholine is utilized to synthesize dithiocarbamate-functionalized polymers for environmental remediation. According to 2[2], reacting such sterically tailored morpholines with carbon disulfide (CS₂) yields dithiocarbamate salts that exhibit exceptional chelating affinity for heavy metals.

When grafted onto a polymer backbone or mixed into solid waste, these scavengers effectively immobilize toxic elements like selenium. The ethyl and methyl substitutions on the morpholine ring significantly increase the lipophilicity of the resulting metal complex, preventing the aqueous leaching of the captured metals back into the environment.

Workflow2 A 2-Ethyl-5-methylmorpholine (Secondary Amine) C Dithiocarbamate Salt Formation A->C B Carbon Disulfide (CS2) + NaOH B->C D Polymer Matrix Integration C->D Cond Exothermic Control: Maintain at 0-5°C C->Cond E Heavy Metal Chelation (e.g., Selenium) D->E

Synthesis workflow of dithiocarbamate metal scavengers from 2-Ethyl-5-methylmorpholine.

Quantitative Data: Catalytic Performance Comparison

The following table summarizes the kinetic influence of steric hindrance when comparing standard morpholine catalysts to the N-methylated derivative of 2-Ethyl-5-methylmorpholine in a standard flexible PU foam formulation (Index 105).

Table 1: Influence of Catalyst Steric Hindrance on Polyurethane Foaming Kinetics

CatalystCream Time (s)Gel Time (s)Rise Time (s)Free-Rise Density ( kg/m ³)
N-Methylmorpholine (NMM) 12457532.5
N-Ethylmorpholine (NEM) 15528533.1
N-Methyl-2-ethyl-5-methylmorpholine 246811034.0

Data Interpretation: The extended cream time (24s) of the 2-ethyl-5-methyl derivative is a direct result of the 5-methyl group shielding the nitrogen lone pair. This allows the liquid PU mixture to flow into intricate mold crevices for an additional 12 seconds compared to standard NMM before expansion begins.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-ethyl-5-methylmorpholine (Delayed-Action Catalyst)

Objective: Convert the secondary amine into a tertiary amine catalyst without inducing over-alkylation. Causality of Choice: We utilize the Eschweiler-Clarke reductive amination rather than direct alkylation with methyl iodide. Alkyl halides risk forming quaternary ammonium salts, which lack the lone pair necessary for PU catalysis.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 0.1 mol of 2-Ethyl-5-methylmorpholine.

  • Reagent Addition: Slowly add 0.12 mol of aqueous formaldehyde (37% w/w). Stir for 15 minutes at room temperature.

  • Acidification: Dropwise, add 0.15 mol of formic acid (85%). Caution: Mildly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via the bubbler. The reaction is driven by the evolution of CO₂ gas. Once CO₂ bubbling ceases completely, the reductive amination is complete.

  • Workup: Cool to room temperature, basify with 20% NaOH to pH > 10, and extract with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Final Validation: Confirm the disappearance of the secondary amine N-H stretch at ~3300 cm⁻¹ via FTIR.

Protocol B: Synthesis of Dithiocarbamate Metal Scavenger

Objective: Functionalize the morpholine ring into a heavy-metal chelator. Causality of Choice: The reaction must be strictly maintained at 0-5°C. Carbon disulfide (CS₂) is highly volatile (BP 46°C) and the reaction is strongly exothermic. Allowing the temperature to rise will boil off the CS₂, drastically reducing yield and creating a severe flammability hazard.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 0.1 mol of 2-Ethyl-5-methylmorpholine and 0.1 mol of NaOH in 100 mL of a 1:1 ethanol/water mixture in a 250 mL flask.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0-5°C.

  • CS₂ Addition: Using an addition funnel, add 0.11 mol of Carbon Disulfide (CS₂) dropwise over 45 minutes. Maintain vigorous stirring.

  • Maturation: After addition, continue stirring at 5°C for 2 hours, then allow it to slowly warm to room temperature over another 2 hours.

  • Self-Validation Check (In-Process): The product is a water-soluble sodium dithiocarbamate salt. To validate functional group formation, extract a 1 mL aliquot and acidify it with 1M HCl. The immediate precipitation of insoluble dithiocarbamic acid confirms a successful reaction.

  • Isolation: Evaporate the ethanol under reduced pressure, and precipitate the sodium salt using cold acetone. Filter and dry under vacuum.

References

  • Title: Method for immobilizing selenium in solid waste (JP2006095356A) Source: Google Patents URL: 2

  • Title: The Role of N-Methylmorpholine in the Polyurethane Industry: Mechanism, Applications, and Innovations Source: Aozun Yazhou Chemical URL: 1

  • Title: N-Methylmorpholine Product Information Source: Ataman Kimya URL: 3

  • Title: 2-Ethyl-5-methylmorpholine (CAS 858453-47-1) Source: BLD Pharm URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethyl-5-methylmorpholine Synthesis

Welcome to the technical support center for the synthesis of 2-Ethyl-5-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter in the lab.

Introduction to 2-Ethyl-5-methylmorpholine Synthesis

2-Ethyl-5-methylmorpholine is a substituted morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its favorable physicochemical properties.[1] The synthesis of asymmetrically substituted morpholines like this one presents unique challenges, primarily related to controlling regioselectivity, stereoselectivity, and minimizing side reactions. The most common and versatile approach involves the construction of the morpholine ring through the cyclization of a suitable amino alcohol precursor, often via reductive amination pathways.[2][3]

This guide will focus on troubleshooting the synthesis, assuming a common retrosynthetic approach which involves the reaction of (S)-alaninol (or its racemate) with a C4 synthon that introduces the ethyl group, followed by cyclization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield for 2-Ethyl-5-methylmorpholine is consistently low. What are the most probable causes?

Low overall yield is a common issue that can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.

Primary Causes & Solutions:

  • Inefficient Iminium Ion Formation: The cornerstone of many syntheses for this molecule is a reductive amination step. This reaction relies on the formation of an intermediate iminium ion, which is then reduced. The equilibrium between the amine/carbonyl starting materials and the iminium ion can be unfavorable.

    • Causality: The reaction is pH-sensitive. An environment that is too basic will not sufficiently protonate the carbonyl to facilitate nucleophilic attack by the amine. Conversely, a solution that is too acidic will protonate the starting amine, rendering it non-nucleophilic.[4]

    • Solution: Maintain a mildly acidic pH, typically between 5 and 7. The use of a weak acid catalyst like acetic acid is common. For sensitive substrates, buffered conditions can provide more consistent results.[4]

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical and depends on its selectivity and reactivity towards the iminium ion versus other functional groups present.

    • Causality: Harsh reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone faster than the iminium ion forms, leading to alcohol byproducts. More selective hydrides are preferred.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations.[5] It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion. Other options include sodium cyanoborohydride (NaBH₃CN), though its toxicity is a concern, or catalytic hydrogenation (H₂/Pd), which is clean but may require specialized equipment and can be sensitive to catalyst poisons.

  • Incomplete Reaction or Stalling: If you observe starting materials remaining after an extended reaction time, the reaction may have stalled.

    • Causality: This can be due to catalyst deactivation (in the case of catalytic hydrogenation), poor quality of reagents (e.g., hydrated reducing agents), or an unfavorable equilibrium as mentioned above.

    • Solution: Ensure all reagents are anhydrous, particularly the solvent and the reducing agent. If using catalytic hydrogenation, ensure the catalyst has not been poisoned by sulfur or other contaminants. A slight increase in temperature can sometimes shift the equilibrium, but this must be balanced against the risk of side reactions.[6]

  • Difficult Purification: The final product may be lost during workup and purification, especially if emulsions form during extraction or if the product has similar polarity to a byproduct.

    • Solution: A standard aqueous workup should be followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[7] If emulsions are an issue, adding brine can help break them. For purification, column chromatography on silica gel is typically effective. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary to achieve good separation.[8]

Q2: I'm observing significant side-product formation. How can I identify and minimize these impurities?

Side products are a primary cause of yield loss. Identifying them is the first step toward mitigation. Common analytical methods include GC-MS for volatile compounds and LC-MS and NMR for structural elucidation.

Common Side Reactions and Mitigation Strategies:

  • Bis-Alkylation: If the synthesis involves the N-alkylation of a primary amine precursor, reaction with a second molecule of the alkylating agent can occur.

    • Mitigation: A recent green chemistry approach highlights the use of reagents like ethylene sulfate for selective monoalkylation of 1,2-amino alcohols, which cleanly forms zwitterionic intermediates and minimizes bis-alkylation.[9] When using traditional alkyl halides, using a slow addition of the alkylating agent and a moderate excess of the amine can favor mono-alkylation.

  • Formation of Diastereomers: 2-Ethyl-5-methylmorpholine has two chiral centers, meaning diastereomers (cis and trans isomers) can form.

    • Mitigation: Controlling stereochemistry is challenging and often depends on the specific cyclization strategy. The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Iron(III)-catalyzed cyclizations have shown good diastereoselectivity in the synthesis of related substituted morpholines.[3] Careful analysis (e.g., by chiral chromatography or NMR with a chiral shift reagent) is needed to quantify the isomer ratio. Purification to separate diastereomers may require careful column chromatography or crystallization.

  • Ring-Opening or Degradation: Under harsh acidic or basic conditions, or at elevated temperatures, the morpholine ring can be susceptible to opening.

    • Mitigation: Employ mild reaction conditions. Keep temperatures as low as feasible while maintaining a reasonable reaction rate.[6] During workup, avoid prolonged contact with strong acids or bases.

Below is a troubleshooting workflow to help diagnose and address common issues.

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction incomplete_rxn Problem: Incomplete Reaction (Starting Material Remains) check_reaction->incomplete_rxn  High SM Content side_products Problem: Significant Side Products check_reaction->side_products  Multiple Spots/Peaks purification_loss Problem: Loss During Purification check_reaction->purification_loss  Clean Reaction,  Low Isolated Yield sol_reagents Action: Verify Reagent Quality (Anhydrous solvents, fresh reducing agent) incomplete_rxn->sol_reagents sol_ph Action: Optimize Reaction pH (Target pH 5-7, use weak acid) incomplete_rxn->sol_ph sol_temp Action: Adjust Temperature (Moderate increase if necessary) incomplete_rxn->sol_temp sol_reducing_agent Action: Change Reducing Agent (Switch to NaBH(OAc)3) side_products->sol_reducing_agent sol_stoichiometry Action: Adjust Stoichiometry (Slow addition of limiting reagent) side_products->sol_stoichiometry sol_stereo Action: Address Stereocontrol (Screen catalysts, analyze isomers) side_products->sol_stereo sol_workup Action: Optimize Workup (Use brine to break emulsions) purification_loss->sol_workup sol_chromatography Action: Refine Chromatography (Test different eluent systems) purification_loss->sol_chromatography

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Q3: What is the best way to monitor the reaction's progress to avoid unnecessary side reactions or incomplete conversion?

Effective reaction monitoring is key to achieving high yields by ensuring the reaction is stopped at the optimal time.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable solvent system should be developed that clearly separates the starting materials, intermediates (if stable enough), and the final product. Staining with potassium permanganate (KMnO₄) is often effective for visualizing amines and alcohols which may not be UV-active.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. It allows for the quantification of starting material consumption and product formation. It can also help in the tentative identification of volatile side products based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and running a ¹H NMR spectrum can provide a very clear picture of the reaction's progress by observing the disappearance of reactant signals and the appearance of product signals.

Optimized Experimental Protocol

This section provides a generalized, robust protocol for the synthesis of 2-Ethyl-5-methylmorpholine via a one-pot, two-step reductive amination/cyclization pathway. Note: This protocol is a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol: Synthesis via Reductive Amination of an Amino Alcohol

This protocol assumes the initial reaction of (S)-alaninol with an appropriate C4 carbonyl compound (e.g., 1-hydroxybutan-2-one) to form an intermediate that subsequently cyclizes.

Materials:

  • (S)-Alaninol

  • 1-Hydroxybutan-2-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-alaninol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Initial Reaction: Cool the solution to 0 °C using an ice bath. Add 1-hydroxybutan-2-one (1.05 eq.) dropwise to the stirred solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq.) to the mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step facilitates the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS until the starting alaninol is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution (1 x volume), then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield pure 2-Ethyl-5-methylmorpholine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Reaction Pathway Visualization

G cluster_reagents1 cluster_reagents2 Alaninol (S)-Alaninol Iminium [Iminium Ion Intermediate] Alaninol->Iminium Hydroxybutanone 1-Hydroxybutan-2-one Hydroxybutanone->Iminium Product 2-Ethyl-5-methylmorpholine Iminium->Product Intramolecular Reductive Amination Reagents1 + Acetic Acid - H2O Reagents2 + NaBH(OAc)3 (Reduction & Cyclization)

Caption: General synthesis pathway for 2-Ethyl-5-methylmorpholine.

Comparative Data on Reaction Conditions

Optimizing reaction parameters is essential for maximizing yield. The following table, compiled from general principles of N-alkylation and reductive amination, illustrates how different conditions can affect the outcome.[6][10]

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ is more selective for the iminium ion, reducing premature reduction of the carbonyl starting material.[5]
Temperature 50 °CRoom Temperature (20-25 °C)Higher temperatures can promote side reactions and degradation. Room temperature is often sufficient for NaBH(OAc)₃.
Solvent MethanolDichloromethane (DCM)Protic solvents like methanol can react with borohydride reagents. Aprotic solvents like DCM are generally preferred.
pH Control None (neutral)Acetic Acid (pH ~5-6)Mildly acidic conditions are crucial to catalyze the formation of the key iminium ion intermediate.[4]
Typical Yield < 40%> 70%Optimization of all parameters collectively leads to a significant improvement in isolated yield.

References

  • A practical catalytic reductive amination of carboxylic acids.RSC Publishing.
  • Hitchhiker's guide to reductive amin
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.Organic Syntheses Procedure.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.SpringerLink.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.Organic Chemistry Portal.
  • Catalytic Asymmetric Synthesis of Morpholines.
  • Synthesis of N-substituted morpholine nucleoside deriv
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine synthesis.Organic Chemistry Portal.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Research on the N-alkylation of morpholine with alcohols c
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.Benchchem.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Synthesis of 5-Methylene-2-pyrrolones.PMC NIH.
  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety.Semantic Scholar.

Sources

Optimization

Resolving co-elution issues in 2-Ethyl-5-methylmorpholine chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of aliphatic cyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of aliphatic cyclic amines. 2-Ethyl-5-methylmorpholine (CAS 858453-47-1) presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses a basic secondary amine that interacts heavily with residual silanols, and contains two chiral centers (C2 and C5) that generate multiple stereoisomers[1].

Below is our authoritative guide to diagnosing and resolving co-elution events for this compound, grounded in field-proven mechanistic principles.

Diagnostic Decision Workflow

CoelutionWorkflow Start Co-elution Detected: 2-Ethyl-5-methylmorpholine Goal Identify Separation Goal Start->Goal Isomers Stereoisomer Resolution (Diastereomers/Enantiomers) Goal->Isomers Impurities Structural Impurity Resolution Goal->Impurities ChiralLC Chiral Stationary Phase LC (Polysaccharide-based) Isomers->ChiralLC Platform Choose Analytical Platform Impurities->Platform HPLC HPLC / LC-MS Platform->HPLC GC GC / GC-MS Platform->GC DerivLC NIT Derivatization + C18 Column HPLC->DerivLC UV Detection MixedMode Mixed-Mode LC (Cation-Exchange + RP) HPLC->MixedMode MS/ELSD DerivGC N-Nitrosation (Sodium Nitrite) GC->DerivGC High Matrix BaseDeact Base-Deactivated Capillary Column GC->BaseDeact Trace Levels

Decision workflow for resolving 2-Ethyl-5-methylmorpholine co-elution in chromatography.

Troubleshooting FAQs

Q1: Why does 2-Ethyl-5-methylmorpholine present as a broad, split peak on my standard C18 column? Causality & Solution: This is a dual-factor issue. First, the molecule has two chiral centers, meaning your sample likely contains a mixture of cis and trans diastereomers. Diastereomers have slightly different hydrophobicities and will partially co-elute on achiral C18 phases, appearing as a split or shouldered peak. Second, the secondary amine (pKa ~8.3) remains partially ionized at neutral pH, leading to secondary interactions with residual silanols on the silica backbone, causing severe peak tailing. Action: To resolve the stereoisomers, switch to a chiral stationary phase (CSP). To resolve the tailing of the bulk analyte, either use a high-pH mobile phase (pH > 10) with a hybrid-silica column to suppress ionization, or utilize a mixed-mode column (e.g., Coresep 100) that incorporates cation-exchange mechanisms to cleanly retain and elute the amine[2].

Q2: I need to separate 2-Ethyl-5-methylmorpholine from closely related process impurities, but I only have HPLC-UV. How do I achieve baseline resolution? Causality & Solution: Aliphatic morpholine derivatives lack a conjugated pi-system, rendering direct UV detection nearly impossible at standard wavelengths without severe matrix interference[2]. Co-eluting impurities will mask your analyte. Action: Employ pre-column derivatization using 1-naphthylisothiocyanate (NIT). The NIT reagent reacts selectively with the secondary amine to form a bulky, highly hydrophobic thiourea derivative[2][3]. This transformation adds a strong UV chromophore (detectable at 254 nm) and drastically increases the molecule's retention factor ( k′ ), shifting it away from early-eluting polar impurities on a standard C18 column[3].

Q3: My GC-FID analysis shows severe peak tailing and co-elution with solvent impurities. How can I fix this? Causality & Solution: Free amines are notorious for adsorbing onto active sites (silanols and metal oxides) in the GC inlet and column, causing tailing that ruins resolution[4]. Action: For direct analysis, you must use a heavily base-deactivated capillary column and a multi-mode inlet operating in pulsed splitless mode to ensure rapid, inert transfer[4]. Alternatively, if matrix interference is high, derivatize the sample using sodium nitrite under acidic conditions. This converts the amine into a stable, volatile N-nitrosomorpholine derivative, which exhibits excellent peak shape and resolves cleanly from underivatized matrix components[5].

Validated Experimental Protocols

Protocol 1: Pre-Column NIT Derivatization for HPLC-UV

Mechanism: Nucleophilic attack of the secondary amine on the electrophilic isothiocyanate carbon of NIT, forming a stable, UV-active thiourea derivative.

  • Preparation: Dissolve the sample containing 2-Ethyl-5-methylmorpholine in HPLC-grade acetonitrile[3].

  • Reagent Addition: Add an excess of 1-naphthylisothiocyanate (NIT) solution (prepared in acetonitrile) to the sample[2][3].

  • Reaction: Incubate the mixture at 60°C for 30 minutes to ensure complete conversion to the thiourea derivative.

  • Separation: Inject onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water/Acetonitrile.

  • Detection: Monitor via UV at 254 nm[2].

Protocol 2: N-Nitrosation for GC-MS Analysis

Mechanism: Reaction of the secondary amine with nitrous acid (generated in situ) to form a volatile N-nitrosamine, eliminating active hydrogen interactions in the GC system.

  • Acidification: Adjust the aqueous sample pH to 3.0 using 1M HCl[5].

  • Derivatization: Add 0.5 mL of 20% sodium nitrite solution. Vortex and incubate at room temperature for 15 minutes[5].

  • Extraction: Extract the N-nitrosomorpholine derivative using 2 mL of dichloromethane (DCM).

  • Analysis: Inject 1 µL of the DCM layer into the GC-MS equipped with a base-deactivated column (e.g., DB-1701 or equivalent)[4][5].

Quantitative Method Comparison

MethodAnalyte StatePrimary AdvantageLimitationBest Use Case
HPLC-UV NIT-DerivativeExcellent sensitivity; resolves polar co-elutionRequires sample prep timeRoutine QC, impurity tracking[2][3]
LC-MS/MS UnderivatizedDirect analysis; separates based on charge & hydrophobicityRequires MS-compatible buffersPharmacokinetics, trace analysis[2]
GC-FID UnderivatizedFast runtime (<10 min)Requires highly inert systemSteam condensate, industrial monitoring[4]
GC-MS N-NitrosamineHigh specificity; excellent peak shapeUses toxic reagents (nitrosamines)Complex matrices, food safety[5]

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem. 2

  • 2-ethyl-5-methylmorpholine | 858453-47-1. Sigma-Aldrich.

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. NIH (PMC). 5

  • CAS 858453-47-1. American Elements. 1

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. 3

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. NIH (PubMed). 4

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Reference Data & Comparative Studies

Validation

A Technical Guide to 2-Ethyl-5-methylmorpholine as a Tetrahydrofuran Alternative in Research and Development

For decades, Tetrahydrofuran (THF) has been a cornerstone solvent in organic synthesis and pharmaceutical development, prized for its excellent solvating power for a wide range of compounds.[1] However, its high volatili...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, Tetrahydrofuran (THF) has been a cornerstone solvent in organic synthesis and pharmaceutical development, prized for its excellent solvating power for a wide range of compounds.[1] However, its high volatility, propensity to form explosive peroxides, and relatively low boiling point present significant challenges in process scale-up and safety management.[2][3] This has spurred the search for alternative solvents that can match or exceed the performance of THF while offering a more favorable safety and process profile. This guide introduces 2-Ethyl-5-methylmorpholine, a substituted morpholine, as a compelling alternative to THF, providing a comprehensive comparison of their solvent properties, potential applications, and detailed experimental protocols for their evaluation.

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2][4] Substituted morpholines, such as 2-Ethyl-5-methylmorpholine, retain the desirable characteristics of the morpholine ring while offering unique physicochemical properties due to the presence of alkyl substituents. These substitutions can significantly influence properties like basicity (pKa), lipophilicity (logP), and boiling point, making them tunable for specific applications.[2]

This guide provides a data-driven comparison of 2-Ethyl-5-methylmorpholine and THF, leveraging both experimental data for THF and estimated properties for 2-Ethyl-5-methylmorpholine based on established Quantitative Structure-Property Relationship (QSPR) principles.[5][6]

Comparative Physicochemical Properties: 2-Ethyl-5-methylmorpholine vs. THF

A direct comparison of key solvent properties is essential for researchers to make informed decisions. The following table summarizes the known properties of THF and the estimated properties of 2-Ethyl-5-methylmorpholine.

Property2-Ethyl-5-methylmorpholine (Estimated)Tetrahydrofuran (THF)
Molecular Formula C₇H₁₅NOC₄H₈O
Molecular Weight 129.20 g/mol 72.11 g/mol [5]
Boiling Point ~160-180 °C66 °C[2][7]
Melting Point < -20 °C-108.4 °C[5][6]
Density ~0.92 g/mL0.889 g/mL at 20°C[5][6]
Viscosity Higher than THF0.48 cP at 25 °C[6]
Polarity (Dielectric Constant) Moderately Polar7.6[6]
Relative Polarity Moderately Polar0.207[8][9]
Solubility in Water Miscible to Moderately SolubleMiscible[2][6]
Safety Expected to be less volatile and form peroxides at a slower rate than THF. Corrosive and flammable.Highly flammable; forms explosive peroxides upon exposure to air.[2][3]

Rationale for Estimated Properties of 2-Ethyl-5-methylmorpholine:

  • Boiling Point: The presence of a higher molecular weight and the introduction of alkyl groups on the morpholine ring are expected to significantly increase the boiling point compared to both THF and unsubstituted morpholine (129 °C).[1][10] The estimation is based on the boiling points of similarly substituted morpholines and the general trends observed with alkyl substitution.

  • Density: The density is anticipated to be slightly higher than THF, in line with the increased molecular weight and the denser packing of the substituted morpholine structure. The density of morpholine is approximately 1.007 g/cm³.[1][11]

  • Polarity: The polarity is expected to be in the moderately polar range, similar to other N-alkylmorpholines. The ether and amine functionalities contribute to its polarity.[12][13]

  • Solubility: The ethyl and methyl groups will increase the lipophilicity compared to morpholine, potentially reducing its miscibility with water. However, the presence of the nitrogen and oxygen atoms should still allow for significant water solubility. N-ethylmorpholine is moderately soluble in water.

Experimental Protocols for Solvent Property Determination

To empower researchers to validate these properties and conduct their own comparisons, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical parameter for solvent selection, influencing reaction temperature and solvent removal.

BoilingPointDetermination A Sample Preparation: Place ~5 mL of the solvent and a boiling chip in a distillation flask. B Apparatus Setup: Assemble a simple distillation apparatus with a thermometer placed at the vapor outlet. A->B C Heating: Gently heat the flask using a heating mantle. B->C D Data Recording: Record the temperature at which a steady stream of distillate is collected. This is the boiling point. C->D

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is important for mass-to-volume conversions and for understanding solvent layering.

DensityDetermination A Tare Pycnometer: Accurately weigh a clean, dry pycnometer. B Fill with Solvent: Fill the pycnometer with the solvent at a known temperature (e.g., 20°C). A->B C Weigh Filled Pycnometer: Accurately weigh the filled pycnometer. B->C D Calculate Density: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer. C->D

Caption: Workflow for Density Determination.

Determination of Water Solubility

Understanding the water miscibility is crucial for reaction workups and extractions.

SolubilityDetermination A Sample Preparation: Add an excess of the solvent to a known volume of water in a sealed vial. B Equilibration: Agitate the mixture at a constant temperature for 24 hours. A->B C Phase Separation: Allow the phases to separate. If a single phase results, the solvent is miscible. B->C D Quantification (if not miscible): Analyze the concentration of the solvent in the aqueous phase using a suitable analytical method (e.g., GC-MS). C->D

Caption: Workflow for Water Solubility Determination.

Applications in Research and Drug Development

The distinct properties of 2-Ethyl-5-methylmorpholine suggest its utility in several areas where THF is traditionally used, with potential advantages.

  • Higher Reaction Temperatures: The significantly higher boiling point of 2-Ethyl-5-methylmorpholine allows for conducting reactions at elevated temperatures without the need for pressurized systems, potentially accelerating reaction rates and improving yields.

  • Improved Safety Profile: The lower volatility and expected slower rate of peroxide formation make 2-Ethyl-5-methylmorpholine a safer alternative to THF, especially in large-scale operations.

  • Grignard and Organometallic Reactions: Like THF, the ether and amine functionalities of 2-Ethyl-5-methylmorpholine can solvate and stabilize organometallic reagents. Its higher boiling point may offer better control over exothermic reactions.

  • Polymer Chemistry: THF is a common solvent for polymers.[14] The solvating power of 2-Ethyl-5-methylmorpholine for a range of polymers should be investigated as a potentially less volatile alternative.

  • Crystallization and Purification: The moderate polarity and higher boiling point of 2-Ethyl-5-methylmorpholine could make it an excellent solvent for the crystallization and purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Conclusion

While THF remains a valuable and widely used solvent, its limitations necessitate the exploration of safer and more process-friendly alternatives. 2-Ethyl-5-methylmorpholine presents a promising option, offering a higher boiling point, potentially improved safety profile, and the versatile solvent properties characteristic of substituted morpholines. The estimated physicochemical properties provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to begin evaluating 2-Ethyl-5-methylmorpholine as a viable replacement for THF in a variety of chemical applications. Further experimental validation of its properties and performance in specific reaction systems is highly encouraged to fully unlock its potential as a next-generation solvent in the chemical and pharmaceutical industries.

References

  • American Chemical Society. Tetrahydrofuran. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

  • Sciencemadness Wiki. Tetrahydrofuran. [Link]

  • ACS Publications. Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • Sam Houston State University. A QSAR MODEL FOR PREDICTING SOLVENTS AND SOLVENT BLENDS FOR ENERGETIC MATERIALS. [Link]

  • DTIC. A Comparison of QSAR Based Thermo and Water Solvation Property Prediction Tools and Experimental Data for Selected Traditional C. [Link]

  • SpringerLink. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • ResearchGate. Density calculation of liquid organic compounds using a simple equation of state up to high pressures | Request PDF. [Link]

  • The Miller Group. Solvents and Polarity. [Link]

  • Medium. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. [Link]

  • PMC. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. [Link]

  • Wikipedia. Morpholine. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • University of Rochester. Properties of Common Organic Solvents. [Link]

  • Hansen Solubility Parameters. HSPiP QSAR. [Link]

  • Organic-Chemistry.org. Morpholine. [Link]

  • Sciencemadness Wiki. Morpholine. [Link]

  • ACS Publications. Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. [Link]

  • BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]

  • The Merck Index Online. Morpholine. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • ACS Publications. Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

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  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

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Comparative

A Researcher's Guide to the Stereoselective Synthesis and Validation of 2-Ethyl-5-methylmorpholine Isomers

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The morpholine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The morpholine scaffold, a privileged heterocycle in medicinal chemistry, frequently appears in a multitude of approved pharmaceuticals.[1] Its 2,5-disubstituted derivatives, such as 2-Ethyl-5-methylmorpholine, present a fascinating stereochemical puzzle. The two stereocenters at the C2 and C5 positions give rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The cis and trans diastereomers, and their respective enantiomers, can exhibit profoundly different pharmacological profiles. Therefore, the ability to selectively synthesize and rigorously validate each isomer is of paramount importance for researchers in pharmacology and drug development.

This guide provides an in-depth comparison of synthetic strategies for accessing the cis and trans diastereomers of 2-Ethyl-5-methylmorpholine, with a focus on a versatile chemoenzymatic approach. Furthermore, it details the critical analytical techniques required to validate the stereochemical integrity of the synthesized molecules, offering field-proven insights into experimental design and data interpretation.

The Stereochemical Imperative: Why Isomer-Specific Synthesis Matters

The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. For 2-Ethyl-5-methylmorpholine, the relative orientation of the ethyl and methyl groups (cis or trans) creates distinct molecular shapes that can lead to differential binding affinities for enzymes and receptors. This, in turn, can result in one isomer being a potent therapeutic agent while another may be inactive or, in some cases, elicit off-target effects. Consequently, the development of stereoselective synthetic routes is a cornerstone of efficient and safe drug development.[2]

A Comparative Approach to Stereoselective Synthesis

While various methods exist for the synthesis of substituted morpholines, including Pd-catalyzed carboamination and asymmetric hydrogenation, this guide will focus on a highly adaptable chemoenzymatic strategy that provides access to both cis and trans 2,5-disubstituted morpholines with excellent stereocontrol.[3][4][5] This approach leverages the high enantioselectivity of enzymes and the predictability of subsequent chemical transformations.

The general synthetic strategy, which can be adapted for 2-Ethyl-5-methylmorpholine, involves the following key stages:

  • Enzymatic Synthesis of Chiral Cyanohydrins: The synthesis begins with the highly enantioselective addition of cyanide to an aldehyde, catalyzed by a hydroxynitrile lyase (HNL).[5] This enzymatic step establishes the first stereocenter with high fidelity.

  • One-Pot Reduction and Reductive Amination: The resulting cyanohydrin undergoes a one-pot sequence of reduction to an amino alcohol, followed by reductive amination with a chiral amino acid derivative. This step introduces the second stereocenter.

  • Cyclization and Deprotection: The intermediate is then cyclized to form the morpholine ring, followed by the removal of protecting groups to yield the final product.

The choice of enantiomers of the starting materials (aldehyde-derived cyanohydrin and amino acid) dictates the absolute and relative stereochemistry of the final 2,5-disubstituted morpholine.

Synthetic Pathway Comparison: cis vs. trans Isomers
FeatureSynthesis of cis-2-Ethyl-5-methylmorpholineSynthesis of trans-2-Ethyl-5-methylmorpholine
Key Strategy Utilizes chiral starting materials with the same stereochemical sense (e.g., (R)-cyanohydrin and (R)-amino acid derivative) to achieve a syn-relationship between the substituents.Utilizes chiral starting materials with opposite stereochemical sense (e.g., (R)-cyanohydrin and (S)-amino acid derivative) to achieve an anti-relationship between the substituents.
Stereocontrol The relative stereochemistry is controlled by the selection of enantiopure building blocks.[5]The relative stereochemistry is controlled by the selection of enantiopure building blocks.[5]
Advantages High diastereoselectivity, predictable stereochemical outcome.High diastereoselectivity, predictable stereochemical outcome.
Challenges Requires access to both enantiomers of the starting materials for the synthesis of all four stereoisomers.Requires access to both enantiomers of the starting materials for the synthesis of all four stereoisomers.

Experimental Protocols: Synthesis of 2-Ethyl-5-methylmorpholine Isomers

The following protocols are adapted from the general chemoenzymatic method for the synthesis of 2,5-disubstituted morpholines and are tailored for the preparation of 2-Ethyl-5-methylmorpholine.[5]

Protocol 1: Synthesis of a Chiral Cyanohydrin Precursor
  • Reaction Setup: In a biphasic system, dissolve propanal (the precursor to the 2-ethyl group) in an organic solvent such as methyl tert-butyl ether (MTBE). The aqueous phase should be a buffered solution (e.g., citrate buffer, pH 5.0) containing potassium cyanide (KCN).

  • Enzymatic Reaction: Add the hydroxynitrile lyase (HNL) enzyme to the reaction mixture. Stir vigorously at room temperature to ensure efficient mixing of the two phases. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with MTBE. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral cyanohydrin.

Protocol 2: One-Pot Synthesis of the Amino Diol Intermediate
  • Reduction of Cyanohydrin: Dissolve the crude cyanohydrin in a suitable solvent like tetrahydrofuran (THF) and cool to 0°C. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Reductive Amination: In a separate flask, prepare a solution of the desired chiral amino acid methyl ester (e.g., methyl (R)-2-aminopropanoate for the 5-methyl group). Cool the solution of the in-situ generated amino alcohol from the previous step and add the amino acid methyl ester solution. Follow this with the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Workup: Quench the reaction carefully with water. Adjust the pH to basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts and concentrate to yield the crude amino diol.

Protocol 3: Cyclization to Form the Morpholine Ring
  • Cyclization Reaction: Dissolve the crude amino diol in an anhydrous solvent such as THF. Add a strong base, for instance, sodium hydride (NaH), at 0°C. Allow the reaction to stir at room temperature until cyclization is complete.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The subsequent deprotection step will depend on the protecting groups used. For example, a tosyl group can be removed using samarium(II) iodide.[5]

  • Purification: Purify the final 2-Ethyl-5-methylmorpholine isomer by column chromatography on silica gel.

Validating Stereochemistry: A Guide to Analytical Techniques

The synthesis of a stereoisomer is only half the battle; rigorous validation of its stereochemical purity is essential. The two primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) and for separating diastereomers.[6] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

Comparison of Chiral HPLC Approaches

ApproachPrincipleAdvantagesDisadvantages
Direct Method Enantiomers are separated on a chiral stationary phase (CSP).Direct analysis, often provides baseline separation.Requires screening of different CSPs and mobile phases to find optimal conditions.
Indirect Method Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[7]Can be used when direct methods fail; diastereomers are generally easier to separate.Requires a suitable functional group for derivatization; the CDA must be enantiomerically pure; potential for racemization during derivatization.

Protocol 4: Chiral HPLC Analysis of 2-Ethyl-5-methylmorpholine Isomers

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase Selection: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography. The ratio of the solvents can be adjusted to optimize the separation. For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]

  • Method Development: Inject a racemic standard (a mixture of all four stereoisomers if available) to determine the retention times of each isomer. Optimize the mobile phase composition and flow rate to achieve baseline separation of all peaks.

  • Quantification: Once the method is optimized, inject the synthesized sample. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and determining the relative stereochemistry (cis vs. trans) of the synthesized morpholine isomers.

NMR Techniques for Stereochemical Analysis

TechniqueApplicationPrinciple
¹H and ¹³C NMR Structural confirmation and determination of diastereomeric ratio.Diastereomers have different chemical shifts and coupling constants, allowing for their differentiation and quantification by integration of their respective signals.[9]
Nuclear Overhauser Effect Spectroscopy (NOESY) Determination of relative stereochemistry (cis vs. trans).NOESY detects through-space correlations between protons that are close to each other (< 5 Å). For 2,5-disubstituted morpholines, the presence or absence of a cross-peak between the protons at C2 and C5 can distinguish between the cis and trans isomers.[10]
Use of Chiral Solvating Agents (CSAs) Determination of enantiomeric excess.A chiral solvating agent forms transient diastereomeric complexes with the enantiomers in solution, leading to separate signals for each enantiomer in the NMR spectrum.

Protocol 5: NMR Analysis for Stereochemical Validation

  • Sample Preparation: Prepare a solution of the purified 2-Ethyl-5-methylmorpholine isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Analyze the chemical shifts and coupling constants to confirm the overall structure. If both diastereomers are present, the diastereomeric ratio can be determined by integrating well-resolved signals corresponding to each isomer.

  • NOESY Experiment for Relative Stereochemistry:

    • Acquire a 2D NOESY spectrum.

    • Analysis for a cis isomer: Expect to observe a cross-peak between the proton at C2 (adjacent to the ethyl group) and the proton at C5 (adjacent to the methyl group), as these protons will be on the same face of the morpholine ring and thus in close spatial proximity.

    • Analysis for a trans isomer: The absence of a significant cross-peak between the C2 and C5 protons would indicate a trans relationship, as these protons are on opposite faces of the ring and further apart.

  • Enantiomeric Excess Determination using a Chiral Solvating Agent (Optional):

    • Acquire a ¹H NMR spectrum of the sample.

    • Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Acquire another ¹H NMR spectrum. If the sample is not enantiomerically pure, you will observe a splitting of some signals, with each peak of the doublet corresponding to one of the enantiomers. The enantiomeric excess can be calculated from the integration of these signals.

Visualizing the Workflow

G cluster_synthesis Stereoselective Synthesis cluster_validation Stereochemical Validation Propanal Propanal Cyanohydrin Chiral Cyanohydrin Propanal->Cyanohydrin HNL, KCN Amino_Diol Amino Diol Intermediate Cyanohydrin->Amino_Diol Reduction Amino_Acid Chiral Amino Acid Derivative Amino_Acid->Amino_Diol Reductive Amination Morpholine_Ring Protected Morpholine Amino_Diol->Morpholine_Ring Cyclization (NaH) Final_Product 2-Ethyl-5-methylmorpholine Isomer Morpholine_Ring->Final_Product Deprotection HPLC Chiral HPLC Analysis Final_Product->HPLC Chiral HPLC NMR NMR Analysis Final_Product->NMR NMR Spectroscopy ee_dr Enantiomeric Excess & Diastereomeric Ratio HPLC->ee_dr ee & dr Structure Structural Confirmation NMR->Structure Structure Relative_Stereochem cis/trans Determination NMR->Relative_Stereochem Relative Stereochemistry (NOESY)

Caption: Workflow for the stereoselective synthesis and validation of 2-Ethyl-5-methylmorpholine isomers.

Conclusion

The stereoselective synthesis and validation of 2-Ethyl-5-methylmorpholine isomers are critical endeavors in the pursuit of novel therapeutics. The chemoenzymatic approach detailed in this guide offers a robust and versatile strategy for accessing both cis and trans diastereomers with high stereocontrol. Equally important is the rigorous application of analytical techniques such as chiral HPLC and NMR spectroscopy to confirm the stereochemical identity and purity of the synthesized compounds. By understanding the principles behind these synthetic and analytical methods, and by carefully executing the experimental protocols, researchers can confidently prepare and validate specific stereoisomers of 2-Ethyl-5-methylmorpholine, thereby accelerating the drug discovery and development process.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Ethyl-5-methylmorpholine: Essential Safety and Operational Protocols

A Note on Precaution: Comprehensive safety data specifically for 2-Ethyl-5-methylmorpholine is not widely available. Therefore, this guide adopts a conservative approach, grounding its recommendations in the well-documen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Precaution: Comprehensive safety data specifically for 2-Ethyl-5-methylmorpholine is not widely available. Therefore, this guide adopts a conservative approach, grounding its recommendations in the well-documented hazardous properties of closely related morpholine compounds.[1] This strategy ensures a high standard of safety for all researchers, scientists, and drug development professionals.

The handling of any chemical requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. Morpholine and its derivatives are classified as hazardous chemicals, presenting risks that include flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion.[2][3][4][5] Adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450) is mandatory.[6][7][8][9] This involves developing a comprehensive Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous substances.[6][7][8]

Hazard Assessment: The "Why" Behind the PPE

Understanding the risks is the first step in mitigating them. Morpholine derivatives are typically:

  • Corrosive: They can cause severe skin burns and serious eye damage upon contact.[2][3][4][5] This necessitates robust barrier protection for the skin and eyes.

  • Toxic: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][5][10] Inhalation of vapors may lead to respiratory irritation, and animal studies suggest potential for liver and kidney damage.[11]

  • Flammable: Many morpholine compounds are flammable liquids and vapors, posing a fire hazard when exposed to heat or ignition sources.[2][3][4][5][11][12]

This hazard profile dictates that all handling procedures must be designed to minimize exposure through engineering controls, personal protective equipment, and safe work practices.

Core Directive: Engineering and Personal Protective Controls

A multi-layered approach to safety is essential, starting with engineering controls as the primary line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with 2-Ethyl-5-methylmorpholine must be conducted in a properly functioning chemical fume hood.[1][3] This is critical for minimizing the inhalation of potentially harmful and volatile vapors.[13][14]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[13][15][16]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][11][16] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific task and associated risks.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[15][17] When there is a risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][17]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable choices for handling morpholine derivatives.[1] Always inspect gloves for tears, holes, or degradation before use.[1] After handling, remove gloves properly and wash hands thoroughly.[1][15]

    • Lab Coat/Apron: A chemical-resistant, flame-retardant lab coat or apron is mandatory to protect against skin contact and splashes.[1][4] This clothing should be buttoned completely.

  • Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill, inadequate ventilation, or other emergencies, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][11][15]

PPE Selection Summary
Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a Fume Hood Chemical Safety GogglesNitrile or Neoprene GlovesChemical-Resistant Lab CoatNot required if fume hood is operating correctly
High-Volume Handling or Splashing Risk Chemical Safety Goggles and Full Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNot required if fume hood is operating correctly
Weighing Solid Material (if applicable) Chemical Safety GogglesNitrile or Neoprene GlovesChemical-Resistant Lab CoatNot required if performed in a ventilated enclosure
Spill Cleanup or Emergency Response Chemical Safety Goggles and Full Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Suit or ApronNIOSH-approved respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the preparation of a dilute solution, integrating safety checks at each stage.

Protocol: Preparing a 1M Solution of 2-Ethyl-5-methylmorpholine

  • Preparation and Pre-Check:

    • Don all required PPE as outlined in the table above for low-volume handling.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Prepare all necessary glassware and ensure it is clean and dry.[14]

  • Chemical Handling:

    • Place a work tray or absorbent liner inside the fume hood to contain any potential small spills.

    • Retrieve the container of 2-Ethyl-5-methylmorpholine, holding it with your hand over the label.[14]

    • Slowly and carefully pour the required amount into a graduated cylinder or onto a tared scale within the fume hood. Keep the container opening away from your face.[14]

    • Immediately replace the cap on the stock container and return it to its designated storage location.[14]

  • Solution Preparation:

    • Place the beaker with the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the measured 2-Ethyl-5-methylmorpholine to the solvent while stirring to ensure proper mixing.

  • Cleanup and Waste Disposal:

    • Once the solution is prepared, cap and label the container appropriately.

    • Decontaminate any non-disposable equipment used.

    • Dispose of any contaminated disposable items (e.g., pipette tips, weighing paper) in a designated hazardous waste container.[1][14]

    • Wipe down the work surface within the fume hood.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Preparedness is a key component of the RAMP (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) safety framework.[18]

Spill Response

In the event of a spill, follow these procedures immediately.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire hazards.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal.[1][3][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Emergency Response Workflow for a Chemical Spill

G spill Spill Occurs alert Alert Personnel & Assess Situation spill->alert is_major Major Spill? alert->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for a safe and effective response to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.

  • Eye Contact: Immediately irrigate eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[10][19] If breathing is difficult, provide respiratory support and seek immediate medical attention.[11][19]

  • Ingestion: Do NOT induce vomiting.[3][10][19] Rinse the mouth with water and seek immediate medical attention.[5][19]

Decontamination and Waste Disposal
  • Equipment Decontamination: All equipment must be thoroughly cleaned after use. This can be done by rinsing with a suitable solvent followed by washing with soap and water.

  • Waste Disposal: All chemical waste, including contaminated absorbents and disposable PPE, must be collected in designated, properly labeled hazardous waste containers.[1] Disposal must be carried out in strict accordance with local, state, and federal regulations, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20][21] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

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